molecular formula C27H25NO7 B2709096 (Z)-8-(2-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929444-78-0

(Z)-8-(2-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2709096
CAS No.: 929444-78-0
M. Wt: 475.497
InChI Key: MVYFXOXXWQEWBD-ROTLSHHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzofuroxazine Chemistry

The benzofuroxazine framework emerged from foundational work on benzofuroxans, first synthesized in 1899 through the preparation of 4,6-dinitrobenzofuroxan by Drost. Early research focused on the reactivity of the furoxan ring, a five-membered heterocycle containing two oxygen and one nitrogen atom, which exhibited unique electronic properties due to its conjugated π-system. By the mid-20th century, chemists began exploring fused systems, leading to the development of benzofuroxazines—hybrid structures combining benzofuroxan with oxazine rings.

A pivotal advancement occurred in the 2000s with solventless synthesis methods, enabling efficient cyclization reactions. For example, Japanese patent JP2006241111A demonstrated the synthesis of 4-bromo-6-trifluoromethylbenzofuroxan via a one-pot reaction involving diethylene glycol and nitro-phenylazide precursors. These methods laid the groundwork for incorporating diverse substituents, such as methoxy groups and benzylidene moieties, into the benzofuroxazine scaffold.

Significance of (Z)-Configuration in Benzylidene-Substituted Heterocycles

The Z-configuration of the benzylidene group in this compound is critical for stabilizing its molecular geometry. In benzylidene-substituted heterocycles, the double bond’s stereochemistry dictates the spatial arrangement of substituents, influencing both electronic properties and intermolecular interactions. Studies on sulindac sulfide analogs revealed that the Z-isomer exhibits enhanced cyclooxygenase inhibition compared to its E-counterpart, attributable to optimal alignment of electron-withdrawing groups with enzyme active sites.

For (Z)-8-(2-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-benzofuroxazine, the Z-configuration positions the trimethoxybenzylidene moiety orthogonally to the furoxan ring, facilitating conjugation between the aromatic systems. This arrangement enhances charge transfer, as evidenced by redshifted absorption spectra in analogous compounds.

Structural Evolution of Methoxyphenyl-Substituted Benzofuroxazines

Methoxyphenyl substituents were introduced to benzofuroxazines to improve solubility and bioavailability. Early derivatives, such as (Z)-2-benzylidene-8-(pyridin-2-ylmethyl)-benzofuroxazine (PubChem CID: 17592455), demonstrated that electron-donating methoxy groups reduce crystallinity while maintaining thermal stability. Subsequent modifications, including the addition of 2,4,5-trimethoxybenzylidene groups, aimed to amplify these effects.

Table 1: Comparative Substituent Effects in Benzofuroxazine Derivatives

Compound Substituents Key Properties Source
CID 17592455 Pyridin-2-ylmethyl Moderate solubility
CID 16424940 4-Methoxybenzylidene Enhanced conjugation
Target Compound 2,4,5-Trimethoxybenzylidene Optimized charge transfer

The structural evolution culminated in the target compound, where the 2,4,5-trimethoxybenzylidene group maximizes electron donation, while the 2-methoxyphenyl substituent at position 8 introduces steric hindrance to prevent π-stacking.

Classification within Nitrogen-Oxygen Heterocyclic Compounds

Benzofuroxazines belong to the broader family of nitrogen-oxygen heterocycles, which includes benzofurazans, benzoxazines, and phenoxazines. Unlike benzofurazans—which contain two oxygen atoms and one nitrogen in a six-membered ring—benzofuroxazines feature a fused oxazine ring, conferring greater conformational rigidity. The target compound further distinguishes itself through:

  • Methoxy Substitution Pattern : The 2,4,5-trimethoxy arrangement on the benzylidene group is rare among heterocycles, offering unique electronic modulation.
  • Stereochemical Complexity : The Z-configuration and dihydro structure introduce chirality, enabling enantioselective interactions.
  • Hybrid Architecture : Fusion of benzofuroxan and oxazine rings creates a planar region for π-π interactions, flanked by methoxy groups that enhance solubility.

This classification underscores the compound’s role in bridging medicinal chemistry and materials science, where its balanced hydrophobicity and electronic properties are exploitable for diverse applications.

Properties

IUPAC Name

(2Z)-8-(2-methoxyphenyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO7/c1-30-21-8-6-5-7-19(21)28-14-18-20(34-15-28)10-9-17-26(29)25(35-27(17)18)12-16-11-23(32-3)24(33-4)13-22(16)31-2/h5-13H,14-15H2,1-4H3/b25-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYFXOXXWQEWBD-ROTLSHHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC3=C(C=CC4=C3OC(=CC5=CC(=C(C=C5OC)OC)OC)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CC3=C(C=CC4=C3O/C(=C\C5=CC(=C(C=C5OC)OC)OC)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-8-(2-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C27H24O9
  • Molecular Weight : 492.48 g/mol
  • CAS Number : 951963-35-2

The structure includes multiple methoxy groups and a benzofuroxazine moiety, which may contribute to its biological properties.

Biological Activity Overview

Research on the biological activity of (Z)-8-(2-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one indicates several areas of interest:

1. Cytotoxicity

Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxic Activity : The compound showed promising results in inhibiting the growth of hepatocellular carcinoma (HepG2) cells with IC50 values reported between 1.38 to 3.21 μM in related compounds with similar structures .

2. Apoptosis Induction

The mechanism of action appears to involve the induction of apoptosis in cancer cells:

  • Mechanism : Flow cytometry analysis indicated that treatment with the compound increased Annexin-V positive cells, suggesting an enhancement of early and late apoptosis stages. Specifically, a significant increase in early apoptosis by 16.63-fold and late apoptosis by 60.11-fold was observed compared to untreated controls .

3. Tubulin Inhibition

The compound has been linked to the inhibition of β-tubulin polymerization:

  • Inhibition Profile : The ability to inhibit tubulin polymerization correlates with its cytotoxic effects and suggests potential as an anticancer agent through disruption of microtubule dynamics .

Detailed Research Findings

StudyFindings
Cytotoxic Evaluation Compounds derived from similar structures exhibited IC50 values ranging from 1.38 to 3.21 μM against HepG2 cells .
Apoptotic Pathway Activation Increased levels of pro-apoptotic proteins (p53 and Bax) and decreased anti-apoptotic protein (Bcl-2) were noted after treatment with related compounds .
Tubulin Polymerization Inhibition Significant inhibition of β-tubulin polymerization was observed, indicating potential for further anticancer applications .

Case Studies

Several case studies highlight the biological activity of compounds similar to (Z)-8-(2-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The target compound shares a benzofuro-oxazin core with analogs but differs in substituent placement and functional groups. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Position 8 Substituent Benzylidene Substituent Notable Features
Target Compound Benzofuro-oxazin 2-Methoxyphenyl 2,4,5-Trimethoxy High methoxy density; potential for enhanced solubility and hydrogen bonding
(Z)-2-(3,4-Dimethoxybenzylidene)-8-(4-Methoxyphenyl)-... [] Benzofuro-oxazin 4-Methoxyphenyl 3,4-Dimethoxy Reduced methoxy groups; altered electronic environment
(2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-Phenyl-... [] Benzodioxocin Phenyl N/A Polar dihydroxyphenyl groups; distinct bicyclic framework
(Z)-8-(4-Fluorophenethyl)-2-(Pyridin-4-ylmethylene)-... [] Benzofuro-oxazin 4-Fluorophenethyl Pyridin-4-ylmethylene Fluorine and pyridine enhance electronegativity; 1,4-dioxane solvate

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Hydroxy Groups : The target compound’s methoxy groups (lipophilic) contrast with ’s dihydroxyphenyl groups (hydrophilic), impacting solubility and membrane permeability.
  • Heteroatom Influence : ’s pyridine and fluorine substituents introduce electronegative regions, which may improve metabolic stability compared to methoxy-rich analogs .

Research Implications

The structural diversity among these compounds highlights the following trends:

  • Heterocyclic Modifications : Pyridine () or benzodioxocin () cores diversify pharmacological scaffolds, enabling targeted drug design.

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions starting with benzofuran derivatives. Key steps include:

  • Aldol condensation : To form the benzylidene moiety, using 2,4,5-trimethoxybenzaldehyde under basic conditions (e.g., KOH/EtOH) at 60–80°C .
  • Cyclization : Intramolecular oxazine ring closure via nucleophilic attack, requiring anhydrous solvents (e.g., THF) and catalysts like p-toluenesulfonic acid (PTSA) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (methanol/chloroform) to achieve >95% purity . Optimization Tip: Monitor reaction progress via TLC and adjust pH/temperature to minimize by-products like cis-trans isomers .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : 1H/13C NMR (CDCl3 or DMSO-d6) to confirm stereochemistry (Z-configuration) and methoxy group positions. Key signals: benzylidene protons (δ 7.8–8.2 ppm), oxazine carbonyl (δ 165–170 ppm) .
  • IR Spectroscopy : Detect carbonyl stretching (~1700 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns .

Q. How can solubility and stability be assessed for in vitro studies?

  • Solubility : Test in DMSO (primary solvent) followed by dilution in PBS. Use dynamic light scattering (DLS) to check aggregation .
  • Stability : Conduct HPLC-UV at 24/48/72 hours under physiological conditions (pH 7.4, 37°C). Degradation products indicate hydrolytic susceptibility, especially in the oxazine ring .

Advanced Research Questions

Q. How to resolve discrepancies between computational modeling and experimental data for stereochemical assignments?

  • Computational Tools : Use DFT (e.g., Gaussian 09) with B3LYP/6-31G(d) basis set to predict NMR chemical shifts and compare with experimental data .
  • X-ray Crystallography : Resolve ambiguity by growing single crystals (slow evaporation in chloroform/methanol) and analyzing dihedral angles (e.g., benzylidene vs. benzofurooxazine plane) .
  • Case Study : A 2023 study found a 5° deviation in dihedral angles between DFT and crystallography data, attributed to crystal packing effects .

Q. What experimental designs are suitable for probing biological activity while minimizing off-target effects?

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., benzofurooxazines inhibit MAPK pathways) .
  • Assay Design :
  • Primary Screening : Use fluorescence polarization (FP) assays at 10 µM concentration.
  • Counter-Screening : Test against cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic interference .
  • Data Validation : Employ CRISPR-Cas9 knockout models to confirm target specificity .

Q. How to analyze structure-activity relationships (SAR) for analogs with modified methoxy groups?

  • Synthetic Modifications : Replace 2,4,5-trimethoxybenzylidene with halogenated (e.g., 4-bromo) or pyridinyl variants .
  • Activity Trends :
SubstituentIC50 (µM) vs. Target ALogP
2,4,5-Trimethoxy0.45 ± 0.022.8
4-Bromo1.20 ± 0.103.5
Pyridin-4-yl>101.9
Data from .
  • Key Insight : Polar methoxy groups enhance solubility but reduce membrane permeability (logP <3 optimal) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical trials?

  • Process Chemistry : Replace column chromatography with continuous flow reactors for cyclization steps (yield improvement: 65% → 82%) .
  • By-Product Control : Use in-line FTIR to monitor intermediates and automate pH adjustment .

Methodological Notes

  • Contradictory Evidence : Some studies report conflicting logP values (2.8 vs. 3.5). Verify via shake-flask method with octanol/water partitioning .
  • Advanced Instrumentation : Synchrotron XRD (e.g., Diamond Light Source) provides higher resolution for crystallographic ambiguity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.